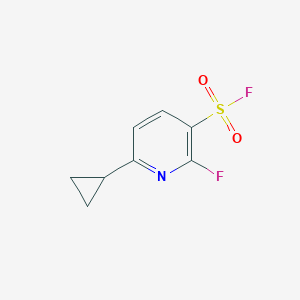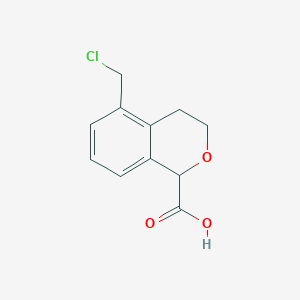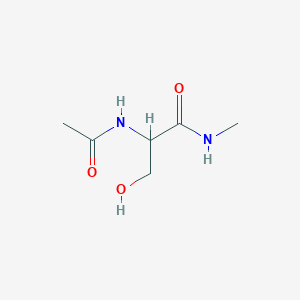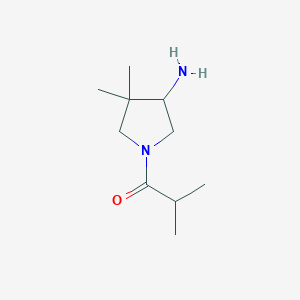
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and two methyl groups. It is primarily used in research and industrial applications due to its reactivity and selectivity.
Métodos De Preparación
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-3,3-dimethylpyrrolidine with 2-methylpropan-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives
Aplicaciones Científicas De Investigación
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparación Con Compuestos Similares
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one: This compound has a similar structure but with a shorter carbon chain, affecting its reactivity and applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one: With a longer carbon chain, this compound exhibits different physical and chemical properties, making it suitable for other applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(13)12-5-8(11)10(3,4)6-12/h7-8H,5-6,11H2,1-4H3 |
Clave InChI |
WONHXUFKJSFLLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1CC(C(C1)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
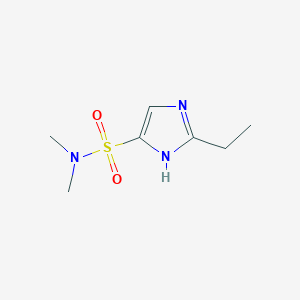
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)
![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)


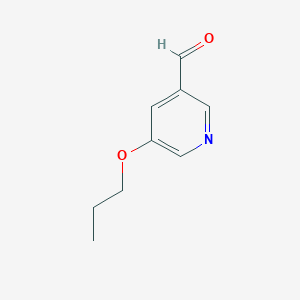
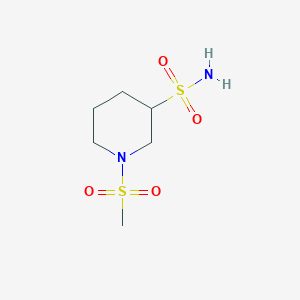

![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
amine](/img/structure/B13218853.png)
